molecular formula C16H16F3N3O5S B12168878 [4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B12168878
M. Wt: 419.4 g/mol
InChI Key: IQWNWYOWSZZGEA-UHFFFAOYSA-N
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Description

[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of [4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone involves multiple steps, typically starting with the preparation of the quinoline core. One common method involves the reaction of anthranilic acid derivatives with suitable reagents to form the quinoline ring . . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The trifluoromethoxy and methylsulfonyl groups can enhance the compound’s binding affinity to its targets, increasing its potency . The exact pathways involved depend on the specific application and target.

Properties

Molecular Formula

C16H16F3N3O5S

Molecular Weight

419.4 g/mol

IUPAC Name

3-(4-methylsulfonylpiperazine-1-carbonyl)-8-(trifluoromethoxy)-1H-quinolin-4-one

InChI

InChI=1S/C16H16F3N3O5S/c1-28(25,26)22-7-5-21(6-8-22)15(24)11-9-20-13-10(14(11)23)3-2-4-12(13)27-16(17,18)19/h2-4,9H,5-8H2,1H3,(H,20,23)

InChI Key

IQWNWYOWSZZGEA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC(F)(F)F

Origin of Product

United States

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